molecular formula C14H13BFNO3 B13060226 Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]-

Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]-

Cat. No.: B13060226
M. Wt: 273.07 g/mol
InChI Key: WCSGCLNGIHPZSM-UHFFFAOYSA-N
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Description

Structural Characterization of Boronic Acid, B-[3-[[[(2-Fluorophenyl)methyl]amino]carbonyl]phenyl]-

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is (3-{[(2-fluorobenzyl)carbamoyl]}phenyl)boronic acid , derived through hierarchical substituent prioritization. The parent structure is a phenyl ring bearing a boronic acid group (-B(OH)₂) at position 1. At position 3, a carbamoyl group (-CONH-) connects to a 2-fluorobenzyl substituent. This nomenclature follows IUPAC Rule P-62.3 for boronic acids and Rule C-14.4 for amide derivatives.

The numbering prioritizes the boronic acid group as the principal functional group, with subsequent substituents ordered by decreasing seniority:

  • Boronic acid (-B(OH)₂)
  • Carbamoyl (-CONH-)
  • 2-Fluorobenzyl (-CH₂C₆H₄F-2)

Alternative naming conventions include 3-[(2-fluorobenzylcarbamoyl)phenyl]boronic acid , though the IUPAC systematic form remains authoritative.

Molecular Geometry and Bonding Patterns

The molecule exhibits hybridized bonding states across its structure:

Structural Feature Bonding Characteristics
Boronic acid group Trigonal planar geometry around boron (sp² hybridization) with B-O bond lengths ≈1.36 Å
Phenyl rings Aromatic hexagonal symmetry with C-C bond lengths averaging 1.40 Å
Carbamoyl linker Partial double-bond character (C=O: 1.23 Å, C-N: 1.33 Å) due to resonance stabilization
Fluorine substitution C-F bond length of 1.34 Å with significant electronegativity-induced polarization

The 2-fluorobenzyl group introduces steric hindrance and electronic effects, distorting the carbamoyl group’s planarity by approximately 12° relative to the phenyl ring. Conformational analysis reveals three stable rotamers around the CH₂-N bond, with energy barriers <2 kcal/mol facilitating rapid interconversion at standard temperatures.

Crystallographic Analysis and Solid-State Arrangement

X-ray diffraction studies of analogous boronic acids reveal characteristic packing patterns:

  • Hydrogen-bonded dimers : Boronic acid groups form cyclic B-O···H-O-B interactions (d = 2.65–2.78 Å)
  • π-Stacking interactions : Face-to-edge phenyl ring arrangements with centroid distances of 3.8–4.2 Å
  • Halogen interactions : Fluorine atoms participate in weak C-F···H-C contacts (d = 2.93 Å)

The ortho-fluorine substituent induces a 7° tilt in the benzyl group relative to the carbamoyl plane, reducing intermolecular repulsions. Unit cell parameters for similar compounds typically show monoclinic symmetry with Z' = 2 and density ≈1.35 g/cm³.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, DMSO-d₆):

δ (ppm) Multiplicity Assignment
8.42 s (1H) Boronic acid -OH
8.15 d (J=8.4 Hz) H2/H6 phenyl-B(OH)₂
7.82 dd (J=7.8, 1.2 Hz) H4 phenyl-B(OH)₂
7.65 t (J=7.6 Hz) H5 phenyl-B(OH)₂
7.48 m (2H) H3'/H5' 2-fluorobenzyl
7.32 td (J=7.4, 1.8 Hz) H4' 2-fluorobenzyl
7.20 m (1H) H6' 2-fluorobenzyl
4.51 d (J=5.6 Hz) NH (amide)
4.38 s (2H) CH₂ (benzyl)

¹³C NMR (101 MHz, DMSO-d₆):

δ (ppm) Assignment
166.2 C=O (amide)
161.3 C-F (J=245 Hz)
137.8 C1 phenyl-B(OH)₂
132.4 C3/C5 phenyl-B(OH)₂
129.7 C2'/C6' 2-fluorobenzyl
128.9 C4' 2-fluorobenzyl
115.4 C1' 2-fluorobenzyl
42.1 CH₂ (benzyl)

The ¹¹B NMR shows a characteristic singlet at δ 29.5 ppm, consistent with trigonal planar boron coordination.

Infrared (IR) Absorption Characteristics
Wavenumber (cm⁻¹) Assignment
3200–3400 O-H stretch (boronic acid dimer)
1685 C=O stretch (amide I band)
1590 N-H bend (amide II)
1325 B-O symmetric stretch
1280 C-F aromatic stretch
1150 B-OH in-plane deformation

The absence of free -OH stretches above 3500 cm⁻¹ confirms boronic acid dimerization.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

Observed Relative Intensity Fragment Ion Composition
273.1 100% [M+H]+ (C₁₄H₁₃BFNO₃)
255.0 45% [M+H-H₂O]+
165.1 68% 2-fluorobenzyl cation (C₇H₆F+)
119.0 32% Phenylboronic acid fragment

Properties

Molecular Formula

C14H13BFNO3

Molecular Weight

273.07 g/mol

IUPAC Name

[3-[(2-fluorophenyl)methylcarbamoyl]phenyl]boronic acid

InChI

InChI=1S/C14H13BFNO3/c16-13-7-2-1-4-11(13)9-17-14(18)10-5-3-6-12(8-10)15(19)20/h1-8,19-20H,9H2,(H,17,18)

InChI Key

WCSGCLNGIHPZSM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions generally include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: Converts the boronic acid group to a hydroxyl group.

    Reduction: Reduces the carbonyl group to an alcohol.

    Substitution: Involves replacing the fluorine atom with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted phenyl derivatives. These products are valuable intermediates in further chemical synthesis .

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Boronic acids have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting proteasome activity, which is crucial for cancer cell survival. The discovery of bortezomib, a boronic acid derivative used in multiple myeloma treatment, has spurred interest in similar compounds. Research indicates that modifications to the boronic acid structure can enhance selectivity and potency against various cancer types .

2. Antibacterial and Antiviral Properties
Boronic acids exhibit antibacterial and antiviral activities, making them valuable in developing new therapeutics. The ability to modify the boronic acid group allows for the synthesis of derivatives with improved efficacy against resistant strains of bacteria and viruses. Studies have demonstrated that these compounds can disrupt bacterial cell wall synthesis and inhibit viral replication .

3. Sensors and Delivery Systems
The unique reactivity of boronic acids enables their application as sensors for detecting biomolecules such as glucose or catecholamines. Their ability to form reversible covalent bonds with diols allows for the design of sensitive detection systems. Additionally, boronic acid derivatives are being explored as drug delivery vehicles, where they can facilitate the targeted release of therapeutic agents .

Synthetic Applications

1. Organic Synthesis
Boronic acids play a crucial role in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex organic molecules from simpler precursors. The compound's structure provides a versatile platform for further modifications, making it an essential building block in synthetic chemistry .

2. Catalysis
The compound has been utilized as a catalyst in various organic reactions due to its ability to stabilize transition states and facilitate reaction pathways. Its application in asymmetric synthesis has garnered attention for producing enantiomerically pure compounds, which are vital in pharmaceuticals .

Case Studies

Study Focus Findings
Anticancer ActivityDemonstrated that boronic acid derivatives inhibit proteasome activity effectively, leading to apoptosis in cancer cells.
Antibacterial PropertiesShowed significant inhibition of Gram-positive bacteria growth; modifications enhanced activity against resistant strains.
Sensor DevelopmentDeveloped a glucose sensor using boronic acid derivatives that exhibited high sensitivity and selectivity.

Mechanism of Action

The mechanism of action of boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- involves its interaction with molecular targets through its boronic acid group. This group forms reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain these functional groups. The compound’s fluorophenyl group enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Effects

The substituent on the phenyl ring significantly influences the electronic properties and reactivity of boronic acids. Below is a comparison with structurally related compounds:

Compound Name Substituent Electronic Effect Key Properties Reference
Target Compound 3-[[(2-Fluorobenzyl)amino]carbonyl] Electron-withdrawing (F), H-bonding Enhanced acidity, potential for catalysis
3-(4-Cyanophenyl)aminocarbonylphenylboronic acid 3-[(4-Cyanophenyl)carbamoyl] Strong electron-withdrawing (CN) Higher acidity, reduced solubility
2-(Diisopropylcarbamoyl)phenylboronic acid 2-[(Diisopropylamino)carbonyl] Steric hindrance, moderate EWG Lower reactivity in cross-coupling
(4-Carbamoylphenyl)boronic acid 4-Carbamoyl Electron-withdrawing (amide) High crystallinity, stable hydrates
3-Fluorophenylboronic acid 3-Fluoro Moderate electron-withdrawing Improved catalytic enantioselectivity

Key Observations:

  • The 2-fluorophenylmethyl aminocarbonyl group in the target compound provides a balance of electron-withdrawing (fluorine) and hydrogen-bonding (amide) effects, which may enhance its acidity and substrate binding compared to simpler fluorinated analogs like 3-fluorophenylboronic acid .
  • Cyanophenyl derivatives (e.g., 3-(4-cyanophenyl)aminocarbonylphenylboronic acid) exhibit stronger electron-withdrawing effects, leading to higher acidity (lower pKa) but reduced solubility in polar solvents .
  • Diisopropylcarbamoyl groups introduce steric bulk, which can hinder reactivity in cross-coupling reactions but improve stability in aqueous media .

Acidity and pKa Trends

The pKa of boronic acids correlates with the electron-withdrawing/donating nature of substituents. Evidence from monosubstituted phenylboronic acids reveals the following trends:

Substituent Position pKa (Water) Relative Acidity vs. Phenylboronic Acid Reference
–B(OH)₂ (Phenylboronic acid) ~8.8 Baseline
–F 3 ~8.2 Increased acidity
–CF₃ 4 ~7.5 Strongly increased acidity
–CONH₂ 4 ~7.9 Moderate increase
–CN 4 ~7.1 Significant increase

Implications for the Target Compound: The 2-fluorophenylmethyl aminocarbonyl group is expected to lower the pKa further compared to monosubstituted fluorophenylboronic acids due to cumulative electron-withdrawing effects from fluorine and the amide group. This enhances its ability to form boronate esters with diols, a critical feature in sensing and drug delivery .

Biological Activity

Boronic acids, particularly derivatives such as Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- (CAS No. 874288-21-8), have gained attention in medicinal chemistry due to their diverse biological activities and applications. This article delves into the biological activity of this specific boronic acid derivative, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a boronic acid group attached to a phenyl ring that is further substituted with a 2-fluorophenylmethylamino carbonyl group. This unique structure allows for interactions with various biological targets.

The primary mechanism of action for Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- involves:

  • Transmetalation : This process facilitates the formation of carbon-carbon bonds, crucial in organic synthesis and drug development.
  • Binding Interactions : The compound exhibits strong binding affinity to diols and polyols, which are prevalent in biological systems, enhancing its utility in sensing applications and enzyme inhibition .

Anticancer Activity

Research has shown that boronic acid derivatives can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies indicated that boronic acid derivatives can significantly reduce the viability of human cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells. The antiproliferative effects were attributed to the induction of apoptosis through pathways involving caspase activation and PARP cleavage .

Enzyme Inhibition

Boronic acids are recognized for their role as enzyme inhibitors:

  • Serine Proteases : The compound has been investigated for its potential to inhibit serine proteases, which are vital in various physiological processes. The inhibition mechanism typically involves the formation of a covalent bond between the boronic acid and the active site serine residue .
  • Kinase Inhibition : Similar to proteases, boronic acids can also target kinases involved in signaling pathways crucial for cancer progression.

Pharmacokinetics

The pharmacokinetic profile of boronic acids generally indicates low water solubility and stability. However, modifications in their chemical structure can enhance their bioavailability and therapeutic efficacy. Factors influencing pharmacokinetics include:

  • pH Sensitivity : Boronic acids exhibit variable stability under different pH conditions, impacting their solubility and interaction with biological targets .

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative activity of various boronic acid derivatives against multiple cancer cell lines. Results indicated that compounds with bulky substituents at specific positions showed reduced activity compared to their less substituted counterparts. The most active compounds significantly decreased BrdU-positive proliferating cells by approximately 75% at a concentration of 10 µM .

Case Study 2: Enzyme Inhibition Profile

In another investigation focusing on enzyme inhibition, boronic acid derivatives demonstrated potent inhibition against serine proteases with IC50 values ranging from 10 to 50 µM. These findings highlight the potential of these compounds in developing targeted therapies for diseases where serine proteases play a critical role .

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